molecular formula C4H5FO2 B11924395 3-Fluorooxetane-3-carbaldehyde

3-Fluorooxetane-3-carbaldehyde

Cat. No.: B11924395
M. Wt: 104.08 g/mol
InChI Key: QVTPEAKDDPJRHG-UHFFFAOYSA-N
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Description

3-Fluorooxetane-3-carbaldehyde: is an organic compound with the molecular formula C4H5FO2 . It is characterized by the presence of a fluorine atom attached to an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorooxetane-3-carbaldehyde typically involves the fluorination of oxetane derivatives. One common method is the reaction of oxetane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluorooxetane-3-carbaldehyde is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of molecules. It can be incorporated into bioactive compounds to investigate their interactions with biological targets .

Medicine: Fluorine-containing compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other high-value products .

Mechanism of Action

The mechanism of action of 3-Fluorooxetane-3-carbaldehyde is primarily determined by its functional groups and the presence of fluorine. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules by altering electronic properties and steric effects .

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, affecting their activity. The presence of fluorine can enhance binding affinity and selectivity towards specific molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluorooxetane-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-fluorooxetane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-4(1-6)2-7-3-4/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPEAKDDPJRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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